Potassium Tris(1-pyrazolyl)borohydride

Coordination Chemistry Electron Transfer Photoelectron Spectroscopy

Select Potassium Tris(1-pyrazolyl)borohydride (KTp) to establish a sterically and electronically defined baseline for your organometallic catalyst library. Its intermediate ~180° cone angle and stronger electron-donating character, as confirmed by photoelectron spectroscopy, make it indispensable for developing regioselective hydrogenation catalysts for N-heterocycles, modeling enzyme active sites, and systematic structure-activity relationship studies where bulkier or electron-withdrawing analogs (e.g., KTp* or KTp(CF3)2) alter coordination geometry and redox behavior.

Molecular Formula C9H10BKN6
Molecular Weight 252.13 g/mol
CAS No. 18583-60-3
Cat. No. B091338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Tris(1-pyrazolyl)borohydride
CAS18583-60-3
Molecular FormulaC9H10BKN6
Molecular Weight252.13 g/mol
Structural Identifiers
SMILES[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
InChIInChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1
InChIKeyIBNGZWIUPDMZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tris(1-pyrazolyl)borohydride (KTp): Foundational Scorpionate Ligand for Tunable Transition Metal Catalysis


Potassium Tris(1-pyrazolyl)borohydride (KTp, CAS 18583-60-3) is the prototypical member of the tris(pyrazolyl)borate (Tp) class of anionic, facially capping, tridentate 'scorpionate' ligands [1]. It serves as a foundational, synthetically versatile building block in organometallic and coordination chemistry, known for forming robust complexes with a wide range of transition metals. Its defining characteristic lies in its electronic and steric profile, which, in contrast to substituted analogs, provides a critical baseline for tuning catalyst properties [2]. This compound is distinguished by its role as an isolobal analog to the widely used cyclopentadienyl (Cp) ligand, while offering distinct steric and electronic properties that are central to its unique catalytic behavior [3].

The Critical Role of Steric and Electronic Differentiation: Why KTp Cannot Be Substituted by Bulkier Tp Analogs


Generic substitution among scorpionate ligands is scientifically unsound due to the profound impact of pyrazole ring substituents on both steric bulk and electronic properties [1]. Altering the substitution pattern on the pyrazole rings (e.g., to 3,5-dimethyl or 3-tert-butyl-5-methyl) directly modifies the ligand's cone angle and donor strength, which in turn governs metal complex geometry, coordination number, and redox potential [2]. Consequently, a catalyst's activity, selectivity, and stability are inextricably linked to the specific Tp ligand used. The quantitative evidence below demonstrates that KTp provides a unique, less sterically hindered and electronically distinct baseline compared to its bulkier, more electron-donating analogs like KTp* (Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride) and KTp(tBu,Me), making it the preferred choice when specific coordination environments or catalytic outcomes are required [3].

Quantitative Differentiation of Potassium Tris(1-pyrazolyl)borohydride (KTp) vs. Key Analogs: Steric, Electronic, and Catalytic Evidence


Lower First Ionization Energy of KTp Compared to Electron-Withdrawing Analogs

Gas-phase photoelectron spectroscopy reveals that KTp has a first ionization energy (IE) that is approximately 2.0 eV lower than that of the electron-withdrawing analog KTp(CF3)2. This quantitative difference in electronic structure directly impacts the redox properties and stability of the resulting metal complexes [1].

Coordination Chemistry Electron Transfer Photoelectron Spectroscopy

Superior Catalytic Performance of KTp-Based Rhodium System in Quinoline Hydrogenation

In a direct head-to-head comparison for the regioselective hydrogenation of quinoline, the in-situ generated catalyst from [Rh(COD)Cl]2 and the KTp ligand (as NaTp) was identified as the most efficient and regioselective system. This performance surpasses that of catalysts formed with the bulkier KTp* ligand or other transition metals under identical conditions [1].

Homogeneous Catalysis Hydrogenation Regioselectivity

Significantly Smaller Steric Profile of KTp Compared to Tp(tBu,Me) and Cp

The steric bulk of the Tp ligand, measured by its cone angle, is a critical determinant of metal coordination number and reactivity. Tp has a cone angle approaching 180°, which is substantially larger than the ~100° cone angle calculated for the cyclopentadienyl (Cp) ligand [1]. However, Tp is significantly less bulky than its substituted analogs, such as Tp(tBu,Me), which allows for higher coordination numbers and different reactivity pathways [2].

Coordination Chemistry Steric Effects Ligand Design

Enhanced Water Solubility of Ttz(tBu,Me) vs. Tp(tBu,Me) Highlights the Unique Solubility Profile of the Tp Framework

A direct comparison between the sterically similar ligands Tp(tBu,Me) and Ttz(tBu,Me) (a triazole-based analog) reveals that K(Ttz(tBu,Me)) is more water-soluble than K(Tp(tBu,Me)) [1]. This finding, while comparing a substituted Tp to its triazole analog, underscores the fundamental impact of heteroatom substitution on solubility and, by extension, the unique solubility characteristics of the parent KTp framework compared to other ligand classes.

Bioinorganic Chemistry Aqueous Catalysis Ligand Solubility

Optimal Procurement and Application Scenarios for Potassium Tris(1-pyrazolyl)borohydride Based on Differentiated Performance


Development of Catalysts for Regioselective N-Heterocycle Hydrogenation in Fuel Upgrading

Procure KTp when the goal is to develop a highly efficient and regioselective homogeneous catalyst for the hydrogenation of quinoline and related N-heterocycles. As demonstrated by Alvarado et al., the [Rh]/KTp system outperforms analogs with bulkier ligands like KTp* and other metal centers [1]. This application is directly relevant to hydrodenitrogenation (HDN) processes for producing cleaner fuels.

Synthesis of Electron-Rich Metal Complexes Requiring a Non-Fluorinated Ligand Environment

Select KTp over its electron-withdrawing analogs (e.g., KTp(CF3)2) when the target metal complex necessitates a more electron-rich ligand environment. The ~2.0 eV lower first ionization energy of KTp compared to KTp(CF3)2, as quantified by photoelectron spectroscopy, confirms its role as a stronger electron donor [2]. This is crucial for stabilizing high-valent metal centers or facilitating oxidative addition reactions.

Preparation of Metal Complexes with Coordination Numbers of 5 or 6 for Small Molecule Activation

Choose KTp when the target metal complex requires an intermediate steric profile that allows for higher coordination numbers (5 or 6) essential for binding substrates or reagents. The cone angle of Tp (~180°) is large enough to provide facial protection but significantly smaller than bulkier analogs like Tp(tBu,Me), which favor lower coordination numbers [3]. This makes KTp ideal for modeling enzyme active sites or developing catalysts for associative substitution mechanisms.

Fundamental Studies on Ligand Electronic Effects in Catalysis and Materials Science

Utilize KTp as a well-characterized, electronically tunable baseline ligand for comparative studies investigating structure-activity relationships. Its established electronic structure, as probed by photoelectron spectroscopy and DFT calculations [2], provides a solid foundation for understanding how systematic substitution on the pyrazole rings alters metal complex properties and catalytic performance.

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